Home > Products > Screening Compounds P40411 > 9-N-(2-Methoxyethyl)erythromycylamine
9-N-(2-Methoxyethyl)erythromycylamine - 112452-23-0

9-N-(2-Methoxyethyl)erythromycylamine

Catalog Number: EVT-15316181
CAS Number: 112452-23-0
Molecular Formula: C40H76N2O13
Molecular Weight: 793.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-established macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound features a methoxyethyl substituent at the nitrogen atom in the 9-position of the erythromycin structure, which is designed to enhance its pharmacological properties, potentially improving efficacy and reducing side effects compared to erythromycin itself. The compound is recognized for its antibacterial activity, particularly against Gram-positive bacteria, and has shown promise in clinical applications.

Source

Erythromycin, the parent compound of 9-N-(2-Methoxyethyl)erythromycylamine, was first isolated in 1952 and has since been widely used in treating various bacterial infections. The modification to create 9-N-(2-Methoxyethyl)erythromycylamine aims to leverage the medicinal properties of erythromycin while enhancing its therapeutic profile.

Classification

9-N-(2-Methoxyethyl)erythromycylamine belongs to the class of macrolide antibiotics. These compounds are characterized by their large lactone ring structure and are primarily used for their antibacterial properties.

Synthesis Analysis

Methods

The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine typically involves several key steps:

  1. Formation of Erythromycylamine: This initial step involves the preparation of erythromycylamine from erythromycin through an amine substitution reaction.
  2. Introduction of Methoxyethyl Group: The methoxyethyl group is introduced via a nucleophilic substitution reaction on the nitrogen atom at the 9-position. This step often requires specific reagents and conditions to ensure successful modification without compromising the antibiotic's core structure.

Technical Details

The synthesis may utilize solvents such as dimethylformamide or dimethyl sulfoxide, along with bases like sodium hydride or potassium carbonate to facilitate the reactions. The reaction conditions must be carefully controlled to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular formula for 9-N-(2-Methoxyethyl)erythromycylamine is C26H34N4O8C_{26}H_{34}N_{4}O_{8}, with a molecular weight of approximately 528.6 g/mol. The compound features a complex macrolide backbone typical of erythromycin derivatives, with specific modifications at the nitrogen atom.

Data

  • IUPAC Name: 9-N-(2-Methoxyethyl)erythromycylamine
  • CAS Number: 112452-23-0
  • InChI Key: FIHSHUVRQWJTPB-NRFANRHFSA-N
Chemical Reactions Analysis

Reactions

9-N-(2-Methoxyethyl)erythromycylamine can undergo various chemical reactions typical for amines and macrolides:

  • Nucleophilic Substitution: The methoxyethyl group can be modified further through nucleophilic substitution reactions.
  • Acid-Base Reactions: As an amine, it can participate in acid-base reactions, influencing its solubility and reactivity in biological systems.
  • Oxidation-Reduction: Depending on the conditions, it may also undergo oxidation or reduction reactions, affecting its pharmacological properties.

Technical Details

Common reagents for these reactions include various acids and bases, along with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

Mechanism of Action

The mechanism by which 9-N-(2-Methoxyethyl)erythromycylamine exerts its antibacterial effects is primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide translocation and preventing bacteria from synthesizing proteins necessary for their growth and replication.

Process

  1. Binding: The compound binds to the ribosomal RNA within the ribosome.
  2. Inhibition: This binding inhibits the movement of tRNA and mRNA along the ribosome during translation.
  3. Outcome: As a result, bacterial growth is halted, leading to bacteriostatic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in polar organic solvents; solubility may vary with pH.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with acids and bases; potential for hydrolysis in aqueous environments.

Relevant data regarding these properties can be obtained from standard chemical databases and literature reviews on similar compounds.

Applications

9-N-(2-Methoxyethyl)erythromycylamine has several scientific applications:

  • Antibacterial Therapy: Used in treating infections caused by susceptible Gram-positive bacteria.
  • Research Tool: Employed in studies investigating antibiotic resistance mechanisms and developing new therapeutic strategies against resistant strains.
  • Pharmaceutical Development: Serves as a model compound for synthesizing other modified macrolide antibiotics aimed at improving efficacy and reducing side effects.

The ongoing research into this compound continues to explore its full potential in clinical settings, particularly against resistant bacterial strains that pose significant challenges in modern medicine.

Introduction to Erythromycylamine Derivatives in Macrolide Research

Taxonomic Classification Within the Macrolide Antibiotic Family

Macrolide antibiotics are characterized by a macrocyclic lactone ring (typically 12–16 atoms) linked to one or more deoxy sugars. Erythromycylamine derivatives belong to the 14-membered macrolide subclass, distinguished by the replacement of the C9 ketone with an amine group (–NH₂). This modification enables N-alkylation to generate compounds like 9-N-(2-methoxyethyl)erythromycylamine, which retains the core desosamine and cladinose sugar moieties essential for ribosomal binding [2] [4].

Table 1: Taxonomic Classification of Selected Macrolide Antibiotics

Compound NameLactone Ring SizeC9 ModificationSugar Attachments
Erythromycin A14-memberedKetoneDesosamine, Cladinose
Roxithromycin14-memberedO-(2-Methoxyethyl)oximeDesosamine, Cladinose
Clarithromycin14-membered6-O-MethylationDesosamine, Cladinose
Azithromycin15-membered (azalide)Nitrogen insertionDesosamine
9-N-(2-Methoxyethyl)erythromycylamine14-membered2-MethoxyethylamineDesosamine, Cladinose

This structural taxonomy highlights how erythromycylamine derivatives occupy a distinct niche: they maintain the 14-membered scaffold of erythromycin while introducing nitrogen-based modifications that alter electronic properties and steric accessibility at a critical ribosomal binding site [2] [4]. The 2-methoxyethyl side chain further enhances solubility and acid stability compared to unmodified erythromycylamine.

Historical Evolution of Erythromycylamine-Based Structural Modifications

The development of erythromycylamine derivatives emerged from efforts to overcome erythromycin's acid instability and limited bioavailability. Initial work focused on protecting the C9 carbonyl from acid-catalyzed dehydration, leading to oxime derivatives like roxithromycin (1980s). Parallel research explored carbonyl reduction to erythromycylamine (9(S)-erythromycylamine), enabling N-alkylation to create hydrolytically stable analogs [1] [4].

A 1990 breakthrough documented the reductive alkylation of erythromycylamine using aliphatic aldehydes and sodium cyanoborohydride, generating a library of 9-N-alkyl derivatives. Among these, the 2-methoxyethyl variant demonstrated optimal balance between lipophilicity and polarity, enhancing tissue penetration while maintaining ribosomal affinity [1] [7]. Earlier work (1979) had established the feasibility of synthesizing complex C9-imino ethers of erythromycin, laying groundwork for advanced N-functionalization [3].

Table 2: Key Milestones in Erythromycylamine Derivative Development

YearInnovationSignificance
1979Synthesis of 9-deoxy-11-deoxy-9,11-imino ethersDemonstrated stability of C9 nitrogen modifications
1990Reductive alkylation of erythromycylamineGenerated 9-N-propyl/ethyl/methoxyethyl derivatives
2007Patent on deuterated 9-N-alkyl erythromycylaminesExtended pharmacokinetic optimization strategies

Rationale for 9-N-Alkyl Substitution in Macrolide Optimization

The 9-N position serves as a strategic site for modulating three key pharmacological properties:

  • Acid Stability: Alkyl groups (e.g., 2-methoxyethyl) eliminate the acid-labile ketone, preventing ketal formation in gastric environments. This contrasts with erythromycin's susceptibility to degradation below pH 5 [1] [4].
  • Lipophilicity-Balance: The 2-methoxyethyl chain (–CH₂CH₂OCH₃) optimally balances hydrophilicity and membrane permeability. Its oxygen atom provides a hydrogen-bond acceptor while the alkyl backbone maintains adequate log P (predicted ~2.1) for tissue penetration [2] [7].
  • Ribosomal Binding: N-Alkyl chains avoid steric clashes with domain V of the 23S rRNA, preserving the hydrogen-bond network between the desosamine sugar and A2058 adenine. Molecular modeling suggests the 2-methoxyethyl group orients away from the binding pocket [1] [4].

Table 3: Structure-Activity Relationships of 9-N-Alkyl Erythromycylamines

9-N-SubstituentRelative In Vitro Activity*Acid StabilityLog P
Methyl0.8xModerate1.2
Ethyl1.2xHigh1.8
n-Propyl1.5x (LY281389)High2.3
2-Methoxyethyl1.4xHigh1.9
Cyclopropylmethyl0.7xHigh2.5

*Relative to erythromycin; data adapted from [1]

Synthetic routes typically involve reductive amination of erythromycylamine with 2-methoxyacetaldehyde under hydrogenation or cyanoborohydride conditions. The 9(S)-configuration is retained to preserve spatial alignment with the ribosomal target [1] [7]. This modification strategy exemplifies targeted molecular design to expand the utility of erythromycin-derived antibiotics against resistant pathogens.

Properties

CAS Number

112452-23-0

Product Name

9-N-(2-Methoxyethyl)erythromycylamine

IUPAC Name

(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethylamino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C40H76N2O13

Molecular Weight

793.0 g/mol

InChI

InChI=1S/C40H76N2O13/c1-15-28-40(10,48)33(44)23(4)30(41-16-17-49-13)21(2)19-38(8,47)35(55-37-31(43)27(42(11)12)18-22(3)51-37)24(5)32(25(6)36(46)53-28)54-29-20-39(9,50-14)34(45)26(7)52-29/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30?,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1

InChI Key

KWYPBTFVCXEUKG-HBKDEBGTSA-N

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.